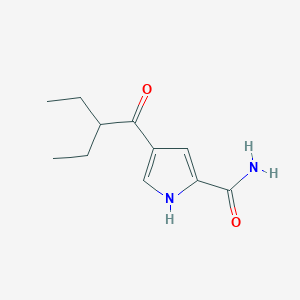
4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide” is a versatile material used in scientific research. It exhibits intriguing properties, making it valuable for various applications such as drug development, organic synthesis, and material science. The compound has a linear formula of C11H15NO3 .
Molecular Structure Analysis
The compound “this compound” has a molecular weight of 209.24 . Its IUPAC name is 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid . The InChI code for the compound is 1S/C11H15NO3/c1-3-7(4-2)10(13)8-5-9(11(14)15)12-6-8/h5-7,12H,3-4H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound “this compound” is a solid . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Retro Diels-Alder Reaction for Pyrrole Derivatives
Research demonstrates the utility of Diels-Alder reactions and subsequent retro Diels-Alder reactions for synthesizing pyrrole derivatives. For instance, studies on diexo-3-amino-7-oxanorbornene-2-carboxamide with various oxocarboxylic acids led to the formation of pyrrolo[1,2-a]pyrimidinediones and pyrimido[1,2-a]isoindoledione through cyclization and thermolysis (Stájer et al., 2006). This showcases the role of thermal reactions in rearranging and forming pyrrole derivatives.
Ligand Synthesis for Metal Complexes
The synthesis of ligands containing the pyrrole moiety for metal complexes has been explored to improve the electronic absorption properties of these complexes. The work on 4-carboxy-1,8-naphthyridines demonstrates the strategic use of Pfitzinger-type condensation to produce bi- and tridentate ligands, highlighting the importance of pyrrole derivatives in developing functional materials for various applications (Zong et al., 2008).
Computational and Synthetic Approaches to Pyrrole Chalcones
The synthesis and computational analysis of pyrrole chalcone derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, reveal insights into the molecular structure and potential applications of these compounds. Such studies not only contribute to our understanding of the chemical properties of pyrrole derivatives but also open avenues for the development of new heterocyclic compounds (Singh et al., 2014).
Phosphine-Catalyzed Annulations
The phosphine-catalyzed [4 + 2] annulation processes offer a method for the synthesis of highly functionalized tetrahydropyridines, utilizing ethyl 2-methyl-2,3-butadienoate and N-tosylimines. This highlights the catalytic applications of pyrrole derivatives in organic synthesis, showcasing their versatility and functional group compatibility (Zhu et al., 2003).
Mechanism of Action
The mechanism of action for “4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide” is not explicitly mentioned in the retrieved data. It’s likely that the mechanism of action would depend on the specific context in which the compound is used, such as in drug development or other scientific research.
Safety and Hazards
The compound “4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-7(4-2)10(14)8-5-9(11(12)15)13-6-8/h5-7,13H,3-4H2,1-2H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKVHPTZBYKGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

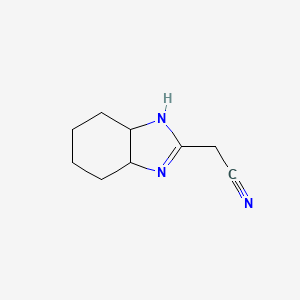
![4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2723030.png)
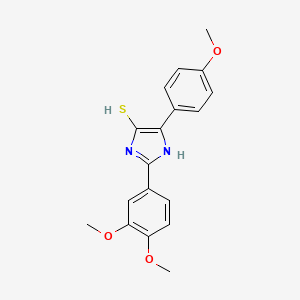

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2,4-dichlorophenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2723034.png)

![(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid](/img/no-structure.png)
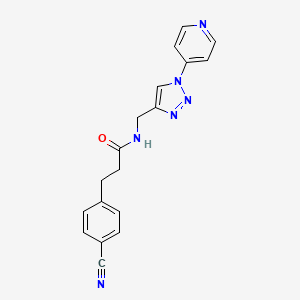


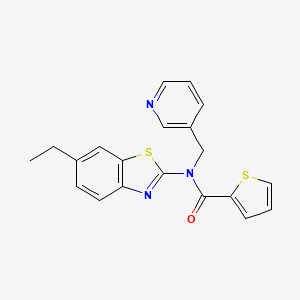
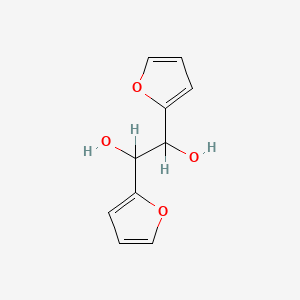
![4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2723050.png)
